(2-Hydroxy-6-oxocyclohex-1-en-1-yl)acetic acid
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Overview
Description
(2-Hydroxy-6-oxocyclohex-1-en-1-yl)acetic acid is a compound with a unique structure that includes a cyclohexene ring with hydroxyl and oxo functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-6-oxocyclohex-1-en-1-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of barbituric acid derivatives with 1,3-cyclohexanedione and aldehydes in the presence of a base such as diethyl amine . This reaction proceeds efficiently in water media, yielding the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction parameters ensures high yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxy-6-oxocyclohex-1-en-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted cyclohexene compounds.
Scientific Research Applications
(2-Hydroxy-6-oxocyclohex-1-en-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of (2-Hydroxy-6-oxocyclohex-1-en-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress . Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Isoxepac: A compound with a similar cyclohexene structure but different functional groups.
2-(6-Oxocyclohex-1-enyl) acetate d’ethyle: Another related compound with an acetate ester group.
Uniqueness
(2-Hydroxy-6-oxocyclohex-1-en-1-yl)acetic acid is unique due to its specific combination of hydroxyl and oxo groups on the cyclohexene ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
189578-34-5 |
---|---|
Molecular Formula |
C8H10O4 |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
2-(2-hydroxy-6-oxocyclohexen-1-yl)acetic acid |
InChI |
InChI=1S/C8H10O4/c9-6-2-1-3-7(10)5(6)4-8(11)12/h9H,1-4H2,(H,11,12) |
InChI Key |
AJQMSDDBVXJEAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C(=O)C1)CC(=O)O)O |
Origin of Product |
United States |
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